Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyridine derivatives. The acetyl and nitrobenzamide groups are then introduced through subsequent reactions, often involving acylation and nitration processes.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reduction reactions might involve the use of hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological activities of this compound have been explored in various studies. It has shown potential as an antimicrobial, antiviral, and anticancer agent. Its interactions with biological targets can lead to the development of new therapeutic agents.
Medicine: In medicine, this compound could be investigated for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and exhibit similar biological activities.
Thieno[2,3-c]pyridine Derivatives: Other derivatives within this class may have comparable properties and applications.
Uniqueness: Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
methyl 6-acetyl-2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S/c1-10(22)20-7-6-13-14(9-20)28-17(15(13)18(24)27-2)19-16(23)11-4-3-5-12(8-11)21(25)26/h3-5,8H,6-7,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSDILKZLVTZJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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